N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-isoleucine
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Overview
Description
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized via the Knoevenagel condensation reaction, where 7-hydroxy-4-propyl-2H-chromen-2-one is formed by reacting 7-hydroxycoumarin with propyl aldehyde in the presence of a base such as piperidine.
Aminomethylation: The chromen core is then subjected to aminomethylation using formaldehyde and a suitable amine, resulting in the formation of the aminomethylated chromen derivative.
Coupling with 3-Methylpentanoic Acid: The final step involves coupling the aminomethylated chromen derivative with 3-methylpentanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl derivative.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity and thereby modulating various cellular processes.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A simpler analog with similar biological activities but lacking the aminomethyl and 3-methylpentanoic acid moieties.
4-Methylumbelliferone: Another coumarin derivative with anti-inflammatory and anticancer properties.
Uniqueness
2-{[(7-HYDROXY-2-OXO-4-PROPYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl and 3-methylpentanoic acid moieties enhances its potential as a therapeutic agent and broadens its range of applications .
Properties
Molecular Formula |
C19H25NO5 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(7-hydroxy-2-oxo-4-propylchromen-8-yl)methylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H25NO5/c1-4-6-12-9-16(22)25-18-13(12)7-8-15(21)14(18)10-20-17(19(23)24)11(3)5-2/h7-9,11,17,20-21H,4-6,10H2,1-3H3,(H,23,24)/t11-,17+/m1/s1 |
InChI Key |
QUNCZWVRGYTLBS-DIFFPNOSSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H]([C@H](C)CC)C(=O)O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)CC)C(=O)O)O |
Origin of Product |
United States |
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